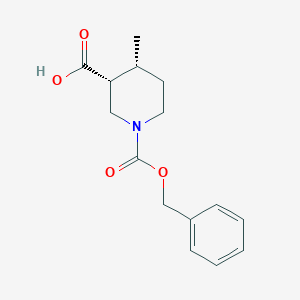

rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-methylpiperidine-3-carboxylic acid

Description

Chemical Structure and Properties rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-methylpiperidine-3-carboxylic acid (CAS: 1469287-58-8) is a piperidine derivative with a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom and a methyl substituent at the 4-position of the six-membered piperidine ring. Key properties include:

- Molecular Formula: C₁₂H₂₁NO₄

- Molecular Weight: 243.3 g/mol

- Physical Form: White solid

- Purity: >97% (LC)

- Synthesis: Prepared via coupling reactions using HATU and DIEA, achieving 89% yield .

Applications

This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of peptide-like molecules and protease inhibitors. Its Cbz group facilitates selective deprotection under mild conditions, making it valuable in multi-step syntheses .

Properties

Molecular Formula |

C15H19NO4 |

|---|---|

Molecular Weight |

277.31 g/mol |

IUPAC Name |

(3R,4R)-4-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |

InChI |

InChI=1S/C15H19NO4/c1-11-7-8-16(9-13(11)14(17)18)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13+/m1/s1 |

InChI Key |

YVKJHIKLYWBZCV-YPMHNXCESA-N |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC1CCN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-methylpiperidine-3-carboxylic acid involves several steps, including the formation of the piperidine ring and the introduction of the benzyloxycarbonyl and carboxylic acid groups. The synthetic route typically starts with the preparation of the piperidine ring through cyclization reactions. The benzyloxycarbonyl group is then introduced using benzyl chloroformate under basic conditions.

Chemical Reactions Analysis

rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines .

Scientific Research Applications

rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-methylpiperidine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Variations in Substituents and Ring Systems

A systematic comparison of the target compound with analogues highlights critical differences in ring size, substituents, and protecting groups (Table 1).

Table 1: Comparison of Key Structural and Physical Properties

Functional and Pharmacological Implications

Ring Size Differences

- Piperidine vs. Pyrrolidine: Piperidine (6-membered ring) analogs exhibit greater conformational flexibility compared to pyrrolidine (5-membered ring) derivatives.

Substituent Effects

- Methyl vs. Ethyl : The ethyl group in the pyrrolidine analogue increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

- Fluorine Substitution: The fluorinated piperidine derivative (C₁₁H₁₈FNO₄) demonstrates improved metabolic stability due to fluorine’s electronegativity, making it advantageous in drug design .

Protecting Groups

- Cbz vs. Boc: The Cbz group in the target compound is cleaved via hydrogenolysis, whereas the Boc group (tert-butoxycarbonyl) requires acidic conditions. This difference impacts synthetic strategies and compatibility with acid-sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.